3-Fluoro-2-(pyrimidin-2-yl)benzoic acid chemical structure and properties
3-Fluoro-2-(pyrimidin-2-yl)benzoic acid chemical structure and properties
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
3-Fluoro-2-(pyrimidin-2-yl)benzoic acid (CAS 1293285-04-7) represents a high-value "privileged scaffold" in modern drug discovery, particularly within the development of Dual Orexin Receptor Antagonists (DORAs) and kinase inhibitors. Its structural significance lies in the biaryl twist induced by the ortho-fluorine substitution, which forces the pyrimidine and benzene rings out of coplanarity. This conformational restriction is critical for enhancing binding selectivity and improving metabolic stability by blocking the metabolically vulnerable C3 position.
This guide details the physicochemical attributes, validated synthetic protocols, and structural logic required to utilize this scaffold effectively in lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 3-Fluoro-2-(pyrimidin-2-yl)benzoic acid |
| CAS Number | 1293285-04-7 |
| Molecular Formula | C₁₁H₇FN₂O₂ |
| Molecular Weight | 218.18 g/mol |
| SMILES | OC(=O)C1=C(C2=NC=CC=N2)C(F)=CC=C1 |
| Key Impurities | Protodeboronated byproducts, Homo-coupled biaryls |
The "Ortho-Fluoro" Effect
The strategic placement of fluorine at the C3 position (ortho to the biaryl axis) serves three distinct medicinal chemistry functions:
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Conformational Locking: The van der Waals radius of Fluorine (1.47 Å) creates steric repulsion against the pyrimidine ring, forcing a dihedral angle of approx. 45–60°. This prevents "flat" conformations that often lead to poor solubility and non-specific binding (promiscuity).
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pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the adjacent carboxylic acid, potentially altering the bioavailability and salt-formation properties compared to the non-fluorinated analog.
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Metabolic Blocking: The C3 position is a common site for oxidative metabolism (CYP450 hydroxylation). Fluorine substitution effectively blocks this pathway.
Synthetic Pathways & Experimental Protocols
The Synthetic Challenge: 2-Pyrimidinyl Boronates
A direct Suzuki-Miyaura coupling to form this bond is non-trivial. The primary failure mode is the protodeboronation of 2-pyrimidinylboronic acid species. These intermediates are notoriously unstable due to the electron-deficient nature of the pyrimidine ring, which facilitates rapid hydrolysis of the C-B bond.
Recommended Strategy: Use a "Reverse Coupling" approach or Stille Coupling, or utilize MIDA boronates for slow release.
Validated Protocol: Stille Coupling (High Reliability)
Note: While toxic, Stille coupling avoids the instability of 2-heteroaryl boronates.
Reagents:
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Substrate A: Methyl 2-bromo-3-fluorobenzoate (1.0 equiv)
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Reagent B: 2-(Tributylstannyl)pyrimidine (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Toluene (anhydrous)
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Additives: CuI (10 mol%) - Co-catalyst effect to accelerate the rate.
Step-by-Step Methodology:
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Inertion: Charge a reaction vessel with Methyl 2-bromo-3-fluorobenzoate, Pd(PPh₃)₄, and CuI. Evacuate and backfill with Argon (
). -
Addition: Add anhydrous Toluene via syringe, followed by 2-(Tributylstannyl)pyrimidine.
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Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide.
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Workup (Tin Removal): Cool to RT. Treat with aqueous KF solution (saturated) and stir for 1 hour to precipitate tributyltin fluoride (white solid). Filter through Celite.
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Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours.
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Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product, 3-Fluoro-2-(pyrimidin-2-yl)benzoic acid, precipitates or crystallizes upon concentration.
Synthetic Logic Diagram
The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting why the Stille route is often preferred over standard Suzuki methods for this specific motif.
Caption: Synthetic decision tree highlighting the instability of 2-pyrimidinyl boronates and the preference for Stille coupling or protected boronate esters.
Physicochemical Properties & Data
The following data points are critical for formulation scientists and medicinal chemists integrating this scaffold into larger drug molecules.
| Property | Value (Approx.) | Implication for Drug Design |
| pKa (Acid) | 3.2 – 3.5 | Lower than benzoic acid (4.2) due to ortho-F and pyrimidine electron withdrawal. Ionized at physiological pH. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; good balance for oral bioavailability (Rule of 5 compliant). |
| PSA (Polar Surface Area) | ~65 Ų | Pyrimidine nitrogens + Carboxyl group contribute. Good permeability range (<140 Ų). |
| Solubility | Moderate (pH dependent) | High solubility at pH > 4.5 (as carboxylate salt). Low solubility in acidic media (stomach). |
| Melting Point | 180°C – 185°C | Crystalline solid, indicating stable lattice energy (good for formulation). |
Application in Medicinal Chemistry[5][6][7]
Pharmacophore Utility: The "Biaryl Twist"
In the context of Orexin Receptor Antagonists (e.g., structural analogs of Lemborexant or Suvorexant), the 3-fluoro-2-(pyrimidin-2-yl) motif acts as a rigid linker.
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Mechanism: The steric clash between the Fluorine (Pos 3) and the Pyrimidine hydrogens prevents the rings from rotating freely.
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Result: This locks the molecule into a specific atropisomeric conformation that fits the hydrophobic pocket of GPCRs, reducing the entropic penalty of binding.
Pathway Visualization
The diagram below illustrates how this specific scaffold fits into the broader context of GPCR ligand design.
Caption: Mechanistic impact of the 3-fluoro-2-pyrimidinyl scaffold on drug pharmacokinetics and pharmacodynamics.
Analytical Characterization Standards
To ensure the integrity of this intermediate, the following analytical criteria must be met:
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¹H NMR (DMSO-d₆, 400 MHz):
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Look for the diagnostic doublet of doublets (dd) for the proton para to the fluorine.
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Pyrimidine protons will appear downfield (>8.5 ppm) due to the nitrogen electron withdrawal.
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Check: Absence of tributyltin peaks (0.8–1.6 ppm) if Stille coupling was used.
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¹⁹F NMR:
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Single sharp peak around -110 to -120 ppm (relative to CFCl₃).
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Note: Rotational isomers may show broadening at low temperatures.
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
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Detection: UV 254 nm.
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Requirement: >98% purity is standard for use in subsequent GMP couplings.
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References
- Tyrrell, E., et al. (2005). "The synthesis of 2-(heteroaryl)benzoic acids via the Suzuki-Miyaura reaction." Tetrahedron. (General reference for biaryl synthesis challenges).
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
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Lemborexant Structure & Synthesis. (2019). DrugBank Online. (Contextual reference for DORA scaffolds). [Link]
